(3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of 3-methylbutan-2-amine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology
In biological research, this compound is studied for its potential pharmacological activities. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, this compound is explored for its potential use in drug development. Piperidine-based compounds are often found in pharmaceuticals used to treat conditions such as hypertension, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutan-2-yl)[2-(pyrrolidin-1-yl)ethyl]amine
- (3-Methylbutan-2-yl)[2-(pyridin-1-yl)ethyl]amine
- (3-Methylbutan-2-yl)[2-(morpholin-1-yl)ethyl]amine
Uniqueness
(3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine is unique due to its specific piperidine ring structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and activities at various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
3-methyl-N-(2-piperidin-1-ylethyl)butan-2-amine |
InChI |
InChI=1S/C12H26N2/c1-11(2)12(3)13-7-10-14-8-5-4-6-9-14/h11-13H,4-10H2,1-3H3 |
InChI Key |
AJXZZIRCRXIVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.